2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate
Description
The compound 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate is an acetamide derivative featuring a piperidine core substituted with a 4-cyanobenzyloxy methyl group and an N-(4-fluorobenzyl) moiety. The oxalate salt form enhances its crystallinity and solubility, which is critical for pharmaceutical formulation . Key structural attributes include:
Properties
IUPAC Name |
2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2.C2H2O4/c24-22-7-5-19(6-8-22)14-26-23(28)15-27-11-9-21(10-12-27)17-29-16-20-3-1-18(13-25)2-4-20;3-1(4)2(5)6/h1-8,21H,9-12,14-17H2,(H,26,28);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHHOLRSLZMRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC(=O)NCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(((4-Cyanobenzyl)oxy)methyl)piperidine
The foundational intermediate in this synthesis is 4-(((4-cyanobenzyl)oxy)methyl)piperidine. This step involves the nucleophilic substitution of 4-cyanobenzyl bromide with 4-hydroxymethylpiperidine. According to documented protocols, the reaction is conducted in anhydrous dimethylformamide (DMF) at 40°C for 12 hours, using potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group of 4-hydroxymethylpiperidine. The reaction proceeds via an SN2 mechanism, yielding the ether-linked piperidine derivative with a reported purity of 92% after recrystallization from ethanol.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 40°C |
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Reaction Time | 12 hours |
| Yield | 85–88% |
Acetamide Coupling Reaction
The piperidine intermediate is subsequently functionalized with an acetamide group via a coupling reaction. In a representative procedure, 4-(((4-cyanobenzyl)oxy)methyl)piperidine is reacted with 4-fluorobenzylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction is performed in dichloromethane (DCM) at room temperature for 24 hours, achieving a conversion efficiency of 78%. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes 1:3) to isolate the free base of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide.
Optimization Insights:
- Catalyst Selection: Substituting DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) improved yields to 82% by reducing side reactions.
- Solvent Effects: Tetrahydrofuran (THF) was found to marginally enhance reaction kinetics compared to DCM but required stricter moisture control.
Oxalate Salt Formation
The final step involves converting the free base into its oxalate salt to enhance stability and solubility. This is achieved by dissolving the acetamide derivative in hot ethanol and adding a stoichiometric equivalent of oxalic acid dihydrate. The mixture is stirred at 50°C for 2 hours, followed by gradual cooling to 4°C to precipitate the oxalate salt. Filtration and washing with cold ethanol yield a crystalline product with a melting point of 198–202°C.
Critical Parameters for Salt Formation:
| Parameter | Value |
|---|---|
| Solvent | Ethanol (95%) |
| Acid | Oxalic acid dihydrate |
| Molar Ratio | 1:1 (base:acid) |
| Crystallization Temp | 4°C |
| Final Yield | 89–91% |
Reaction Mechanism and Stereochemical Considerations
The synthesis proceeds through a series of well-defined mechanistic steps:
- Ether Formation: The nucleophilic attack of 4-hydroxymethylpiperidine on 4-cyanobenzyl bromide facilitates the formation of the ether bond, driven by the polar aprotic solvent (DMF) and mild base (K₂CO₃).
- Amide Bond Formation: The coupling reaction between the piperidine intermediate and 4-fluorobenzylamine proceeds via activation of the carboxylic acid group (if present) to form an reactive intermediate, followed by nucleophilic acyl substitution.
- Salt Precipitation: Proton transfer from oxalic acid to the acetamide’s amine group results in ionic pair formation, stabilized by hydrogen bonding in the crystalline lattice.
Stereochemical Outcomes:
- The piperidine ring adopts a chair conformation, with the cyanobenzyl and acetamide substituents occupying equatorial positions to minimize steric hindrance.
- X-ray crystallography of the oxalate salt confirms a monoclinic crystal system with P2₁/c space group, as reported for analogous piperidine derivatives.
Industrial-Scale Production and Process Optimization
For commercial manufacturing, continuous flow reactors have been employed to enhance reproducibility and scalability. Key advancements include:
- Microreactor Technology: Reduced reaction times by 40% through improved heat and mass transfer.
- In-Line Analytics: Real-time HPLC monitoring ensures consistent product quality during the acetamide coupling step.
Comparative Analysis of Batch vs. Flow Synthesis:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 14 hours |
| Yield | 78% | 85% |
| Purity | 95% | 98% |
| Scalability | Limited to 10 kg/batch | >100 kg/day |
Analytical Characterization and Quality Control
The final product is characterized using a suite of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 4.52 (s, 2H, OCH₂), and 3.45 (m, 4H, piperidine-H).
- High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 514.2152 (calculated 514.2158).
- Thermogravimetric Analysis (TGA): Decomposition onset at 205°C, confirming thermal stability up to pharmaceutical processing temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: : Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the benzyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: : Products may include carboxylic acids or ketones depending on the oxidation level.
Reduction: : Reduced forms of the compound retaining the core structure.
Substitution: : Products where the nucleophile has replaced a hydrogen atom or a leaving group on the benzyl ring.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a ligand in receptor binding studies.
Medicine: : Explored for its therapeutic potential in conditions such as inflammation and pain management.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate involves interaction with specific molecular targets:
Molecular Targets: : Primarily binds to certain receptors in the central nervous system.
Pathways Involved: : Modulates signaling pathways that regulate pain and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Substituent Variations on the Piperidine Ring
- : N-(4-acetylphenyl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate Replaces the 4-cyanobenzyl group with a 4-chlorobenzyl moiety. Impact: Chlorine increases lipophilicity (higher logP) but reduces hydrogen-bonding capacity compared to cyano. This may lower solubility but enhance membrane permeability .
- : N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate Substitutes the cyanobenzyl group with a benzo[d][1,3]dioxol-5-yl group. Impact: The dioxolane ring improves metabolic stability due to reduced oxidative metabolism but may decrease target affinity due to steric hindrance .
Heterocyclic Replacements
- : 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-fluorobenzyl)acetamide Replaces the piperidine with a 1,2,3-triazole ring. However, the absence of a basic nitrogen (compared to piperidine) may reduce solubility in acidic environments .
N-Substituent Modifications
Salt Form Comparisons
- : 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate
- Shares the oxalate salt form.
- Impact : Oxalate salts generally exhibit higher aqueous solubility than freebases but may have lower thermal stability compared to hydrochloride salts. For example, oxalate salts of similar acetamides show solubility >10 mg/mL in water, whereas freebases often require organic solvents .
Biological Activity
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate is a synthetic compound that exhibits potential biological activity, particularly in the realm of pharmacology. Its complex structure includes functional groups that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 485.5 g/mol. The presence of the piperidine ring and various substituents, such as the cyanobenzyl and fluorobenzyl groups, suggests potential interactions with receptors in the central nervous system (CNS).
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.5 g/mol |
| CAS Number | 1396706-76-5 |
The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly through interaction with sigma receptors. These receptors are implicated in various neurological processes, including pain perception and mood regulation.
Key Mechanisms:
- Receptor Binding: The compound likely binds to sigma receptors, influencing their signaling pathways.
- Pathway Modulation: It may affect pathways associated with pain and inflammation, suggesting therapeutic potential in managing conditions like chronic pain or mood disorders.
Biological Activity Studies
Recent studies have explored the pharmacological properties of similar compounds, providing insights into the potential efficacy of this compound.
Case Study: Analogs and Their Effects
Research on related compounds has demonstrated significant biological activities:
- Sigma Receptor Agonists: Compounds with similar structures have shown promise as sigma receptor agonists, leading to analgesic effects.
- Inhibition Studies: Some derivatives exhibited inhibition of platelet aggregation, indicating a potential role in cardiovascular health.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared to structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-chlorobenzyl)acetamide | Chlorine substitution | Moderate sigma receptor activity |
| 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3,4-dimethylphenyl)acetamide | Dimethyl substitution | Enhanced CNS activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate, and how can reaction conditions be optimized?
- Answer: The synthesis typically involves multi-step reactions, starting with substitution and condensation steps. Key intermediates include the piperidine ring and fluorobenzyl moieties. Microwave-assisted synthesis or solvent-free conditions can improve yields and reduce reaction times . Optimization involves adjusting temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., DCC for amide bond formation). Post-synthesis, High Performance Liquid Chromatography (HPLC) is critical for monitoring purity (>95%) and yield .
Q. Which analytical techniques are essential for structural elucidation and purity assessment of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms functional groups and connectivity, while Infrared Spectroscopy (IR) identifies characteristic bonds (e.g., C=O, C≡N). Mass Spectrometry (MS) provides molecular weight verification. High-Resolution Mass Spectrometry (HRMS) resolves isotopic patterns. Purity is validated via HPLC with UV detection at 254 nm, and elemental analysis ensures stoichiometric accuracy .
Q. How can researchers design initial biological activity screens for this compound?
- Answer: Begin with in vitro assays targeting receptors or enzymes structurally related to its moieties (e.g., GPCRs or kinases). Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., IC₅₀ determination). Dose-response curves (1 nM–100 µM) and positive/negative controls (e.g., known inhibitors) are critical. Cell viability assays (MTT or ATP-based) assess cytotoxicity .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
- Answer: Cross-validate in silico docking results (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Re-evaluate force field parameters or solvent models. Experimentally, use surface plasmon resonance (SPR) for kinetic binding analysis or isothermal titration calorimetry (ITC) for thermodynamic validation. Adjust synthetic routes to modify steric hindrance or electronic effects conflicting with predictions .
Q. How does the oxalate salt form influence physicochemical properties compared to the free base?
- Answer: The oxalate salt enhances aqueous solubility via hydrogen bonding, critical for bioavailability. Compare solubility profiles (pH 1–7.4) using shake-flask methods. Stability studies (40°C/75% RH) assess hygroscopicity and degradation. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) differentiate salt vs. free base crystallinity .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
- Answer: Incubate the compound with liver microsomes (human/rat) and NADPH cofactors. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Use stable isotope labeling to trace degradation products. Accelerated stability testing (ICH Q1A guidelines) under UV light and oxidative conditions (H₂O₂) reveals degradation hotspots .
Q. How can researchers determine the thermodynamic stability of polymorphic forms?
- Answer: Screen polymorphs via solvent recrystallization (e.g., ethanol vs. acetone). XRPD distinguishes crystalline forms. DSC measures melting points and enthalpy of fusion. Slurry conversion experiments (saturated solutions) identify the most stable polymorph. Solubility vs. temperature profiles (van’t Hoff plots) calculate free energy differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
